Lenalidomide (sodium)
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Overview
Description
Lenalidomide (sodium) is a derivative of thalidomide, known for its potent immunomodulatory, anti-angiogenic, and anti-inflammatory properties. It is primarily used in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphoma . Lenalidomide (sodium) is a small molecule drug that has significantly improved the therapeutic landscape for patients with these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide involves several key steps:
Halogenation: Methyl 2-methyl-3-nitro-benzoate is reacted with a halogenating reagent to obtain methyl 2-halomethyl-3-nitro-benzoate.
Condensation: The halogenated compound is then reacted with dimethyl D,L-glutamate hydrochloride in the presence of an alkaline compound to form dimethyl 3-(7-nitro-1-oxo-1,3-dihydroisoindole-2-yl)glutarate.
Hydrolysis: This intermediate is hydrolyzed to produce 3-(7-nitro-1-oxo-1,3-dihydroisoindole-2-yl)glutaric acid.
Reduction: The nitro group is reduced to an amino group, yielding 3-(7-amino-1-oxo-1,3-dihydroisoindole-2-yl)glutaric acid.
Cyclization: Finally, the compound undergoes ring closure to form lenalidomide
Industrial Production Methods: The industrial production of lenalidomide follows similar synthetic routes but is optimized for large-scale manufacturing. This involves using cost-effective raw materials, efficient reaction conditions, and purification processes to ensure high yield and product quality .
Chemical Reactions Analysis
Types of Reactions: Lenalidomide undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in the intermediate stages is reduced to an amino group.
Substitution: Halogenation and subsequent substitution reactions are key steps in its synthesis.
Common Reagents and Conditions:
Halogenating Reagents: Used in the initial halogenation step.
Alkaline Compounds: Facilitate the condensation reaction.
Reducing Agents: Employed in the reduction of the nitro group to an amino group.
Major Products: The primary product of these reactions is lenalidomide, with various intermediates formed during the synthesis process .
Scientific Research Applications
Lenalidomide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying synthetic routes and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and immune modulation.
Medicine: Extensively used in the treatment of multiple myeloma, myelodysplastic syndromes, and certain lymphomas. .
Industry: Utilized in the development of new therapeutic agents and in drug formulation studies.
Mechanism of Action
Lenalidomide exerts its effects through multiple mechanisms:
Immunomodulation: Enhances T cell proliferation and natural killer cell activity.
Anti-angiogenesis: Inhibits the formation of new blood vessels that supply tumors.
Anti-inflammatory: Reduces the production of pro-inflammatory cytokines.
Molecular Targets: Lenalidomide binds to the cereblon protein, part of the CRL4 CRBN E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3
Comparison with Similar Compounds
- Thalidomide
- Pomalidomide
- CC-122 (another immunomodulatory drug in the same class) .
Lenalidomide (sodium) stands out due to its enhanced potency, safety profile, and broad range of therapeutic applications, making it a valuable compound in both research and clinical settings.
Properties
Molecular Formula |
C13H13N3NaO3 |
---|---|
Molecular Weight |
282.25 g/mol |
InChI |
InChI=1S/C13H13N3O3.Na/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18); |
InChI Key |
FAIDVIRXUOZPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.[Na] |
Origin of Product |
United States |
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